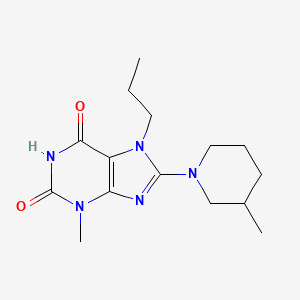![molecular formula C16H17Cl2N3 B2998972 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline CAS No. 794552-08-2](/img/structure/B2998972.png)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline” is an organic compound. It is an important intermediate that can be used in the agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . Another method involves the reduction of the nitro group of 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine to an amino group using H2 and Pd/C as the catalyst .Molecular Structure Analysis
The molecular structure of “4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline” consists of a piperazine ring attached to a dichlorophenyl group and an aniline group . The exact structure can be determined using techniques such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in metal-catalyzed reactions for the synthesis of antidepressant molecules . It can also be used as a starting material for the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline” can be determined using various analytical techniques. For instance, its melting point, yield, and IR max can be determined .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Researchers have synthesized various derivatives of compounds including 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline to explore their potential biological activities. For example, a study synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with piperazine and aniline side chains, demonstrating potential hypoxic-cytotoxic properties (Ortega et al., 2000).
- Another research involved the synthesis of novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives using a key intermediate similar to 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline, highlighting the compound's role in the development of new chemical entities (Yang Qi-don, 2015).
Antimicrobial and Antifungal Applications
- Compounds related to 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline have been tested for antimicrobial and antifungal activities. A study found that amino alcohols derived from analogues of these compounds exhibited significant inhibition against bacterial and fungal strains (Baker et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for “4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline” could involve exploring its potential applications in the pharmaceutical industry, particularly in the development of new antidepressants . Additionally, further studies could be conducted to fully understand its mechanism of action .
Eigenschaften
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-15-6-5-14(11-16(15)18)21-9-7-20(8-10-21)13-3-1-12(19)2-4-13/h1-6,11H,7-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVBXYRDIUDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)


![N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2998898.png)
![N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide](/img/structure/B2998899.png)


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2998905.png)

![7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2998909.png)

